Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Description
Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound featuring a fused imidazole-thiazole scaffold with a sulfonyl chloride functional group at position 3. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters for pharmaceutical and agrochemical applications. Its molecular formula is C₅H₂Cl₂N₂O₂S₂, with a molecular weight of 257.103 g/mol and CAS number 150020-64-7 . The sulfonyl chloride group confers high electrophilicity, enabling facile nucleophilic substitution reactions with amines or alcohols.
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZNUENRKLITPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with thiazole precursors in the presence of chlorinating agents. For instance, the reaction of imidazole-2-thiones with acryloyl chloride under mild conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the construction of more complex heterocyclic structures, which are valuable in drug discovery and development.
Material Science: It is utilized in the development of advanced materials, including electroluminescent materials for OLED devices.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and receptors involved in various biological processes.
Pathways Involved: The inhibition of these molecular targets can disrupt signaling pathways, leading to the modulation of cellular functions such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride with analogous compounds based on structural features, reactivity, and applications.
6-Chlorothis compound
- Structural Similarities : Shares the same fused imidazo-thiazole core and sulfonyl chloride group.
- Key Differences : Contains an additional chlorine substituent at position 6, enhancing its electron-withdrawing effects.
- Reactivity : The chlorine at position 6 may reduce nucleophilic attack at the sulfonyl chloride group due to steric hindrance and electronic deactivation.
- Applications : Used in cross-coupling reactions to synthesize bioactive sulfonamides .
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide Derivatives
- Example : 6-(Propylthio)imidazo[2,1-b][1,3]thiazole-5-sulfonamide (CAS: 141776-45-6)
- Structural Feature : Sulfonamide group replaces sulfonyl chloride, with a propylthio substituent at position 4.
- Reactivity : Lower electrophilicity compared to sulfonyl chloride, making it suitable for stable drug precursors.
- Applications : Explored in antimicrobial and anticancer agent development .
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
- Example : Chiral imidazo[2,1-b][1,3,4]thiadiazole compounds (Patent: WO2011/056939)
Imidazo[2,1-b]thiazole-5-carbonitrile (CAS: 23576-90-1)
- Structural Feature : Carbonitrile group replaces sulfonyl chloride.
- Reactivity : The nitrile group participates in cycloaddition and hydrolysis reactions.
- Applications : Intermediate in synthesizing kinase inhibitors .
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Effects: Chlorine substituents at position 6 (e.g., in 6-chloro derivatives) reduce sulfonyl chloride reactivity by 20–30% compared to non-halogenated analogs .
- Fluorine Substitution : Fluorinated analogs (e.g., R1 = F in sulfonyl halides) exhibit improved metabolic stability due to reduced basicity of adjacent amines, as per fluorine’s inductive effects .
- Biological Activity : Sulfonamide derivatives show higher target selectivity in enzyme inhibition assays compared to sulfonyl chlorides, attributed to stable hydrogen-bonding interactions .
Biological Activity
Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines imidazole and thiazole moieties with a sulfonyl chloride group. This structural configuration contributes to its reactivity and biological properties.
The primary target for this compound is the A1 adenosine receptor , where it acts as an allosteric enhancer . By modulating this receptor's activity, the compound influences the adenosine signaling pathway , leading to various cellular effects such as the suppression of neurotransmitter release.
1. Anticancer Activity
Research indicates that derivatives of Imidazo[2,1-b][1,3]thiazole exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold have shown selective inhibition against carbonic anhydrase II (hCA II), with inhibition constants ranging from 57.7 to 98.2 µM . These compounds selectively inhibit hCA II over other isoforms like hCA I, IX, and XII, suggesting potential therapeutic applications in cancer treatment .
2. Antimicrobial Properties
Imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their antimicrobial activities. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For example, some compounds demonstrated effective inhibition against various bacterial strains and fungi.
3. Anti-Tuberculosis Activity
A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were tested for anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL , indicating strong anti-tubercular potential. Structural modifications such as the presence of specific substituents on the phenyl ring enhanced this activity .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Inhibition Constant (K_i) |
|---|---|---|
| 9ae | hCA II Inhibitor | 57.7 µM |
| 9bb | hCA II Inhibitor | 76.4 µM |
| 9ca | hCA II Inhibitor | 79.9 µM |
| 5c | Anti-Tubercular | 3.125 µg/mL |
| 5i | Antibacterial | Not specified |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is sparingly soluble in water , which may affect its bioavailability and distribution within biological systems. Understanding these properties is crucial for optimizing its therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride?
Methodological Answer:
A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) is highly efficient, achieving yields of 90–96% with excellent selectivity. Key steps include heating substrates (e.g., aryl ketones) under controlled conditions to form fused imidazo[2,1-b]thiazole derivatives . For sulfonyl chloride derivatives, a method involving gradual addition of precursors (e.g., Formula II) into heated R1SO3H (R1 = Cl or F) is effective, enabling precise control of sulfonation .
Basic: What starting materials are commonly used to synthesize imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
2-Amino-5-chlorothiazole hydrochloride is a critical starting reagent for synthesizing 2-chloro-6-methylimidazo[2,1-b]thiazole derivatives. Other substrates include aryl glyoxals and thiadiazol-amines, which undergo multicomponent reactions in water or solvent-free systems . Commercially available reagents like dimethyldiallylammonium chloride (DMDAAC) are also used for copolymerization .
Basic: How are imidazo[2,1-b]thiazole derivatives characterized post-synthesis?
Methodological Answer:
Thin-layer chromatography (TLC) on silica gel with UV detection monitors reaction progress. Melting points are determined via electrothermal apparatus. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity, with data cross-referenced against theoretical values .
Basic: What are the primary biological applications of imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
These derivatives exhibit anti-inflammatory, anticancer, antibacterial, and antifungal activities. For example, fused phenylbenzo[d]imidazo[2,1-b]thiazoles show promise in parasitic infection treatment. Biological screening typically involves in vitro assays against cell lines or microbial strains .
Advanced: How can researchers optimize substituent introduction at the 6-position of the imidazo[2,1-b]thiazole core?
Methodological Answer:
Varying R1 groups in R1SO3H during sulfonation (e.g., Cl or F) allows controlled substitution. For aryl groups, Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent enables regioselective functionalization. Reaction parameters (temperature, stoichiometry) must be systematically adjusted to minimize byproducts .
Advanced: How can structural contradictions in reported biological activities be resolved?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Validate purity via HPLC and NMR. Reproduce experiments under standardized protocols, and perform structure-activity relationship (SAR) studies by synthesizing analogs with incremental modifications .
Advanced: What strategies mitigate instability of imidazo[2,1-b]thiazole-5-sulfonyl chloride during storage?
Methodological Answer:
Store in airtight, light-protected containers at –20°C. Avoid prolonged exposure to moisture. Pre-purify via column chromatography to remove residual acids or bases that accelerate degradation. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can inform storage protocols .
Advanced: How can imidazo[2,1-b]thiazole derivatives be integrated into drug development pipelines?
Methodological Answer:
Prioritize derivatives with in vitro bioactivity for pharmacokinetic studies (e.g., metabolic stability, plasma protein binding). Use molecular docking to predict target interactions (e.g., kinase inhibitors). Collaborate with medicinal chemists to optimize bioavailability via prodrug strategies or formulation .
Advanced: What advanced analytical techniques resolve purification challenges for sulfonyl chloride derivatives?
Methodological Answer:
High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) achieves high purity. For hygroscopic compounds, lyophilization post-purification ensures stability. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguous stereochemistry .
Advanced: How can computational methods enhance the design of imidazo[2,1-b]thiazole-based therapeutics?
Methodological Answer:
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model ligand-receptor interactions for target validation. Machine learning models trained on existing bioactivity data can prioritize novel analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
